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Compound Name: 4-Bromo-3-methoxyaniline

Cat. No.: B105682
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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methoxyaniline is a substituted aniline that serves as a versatile building block in
organic synthesis. Its chemical structure, featuring an amine group, a bromine atom, and a
methoxy group on a benzene ring, provides multiple reactive sites for the construction of
complex molecules.[1] This technical guide provides an in-depth analysis of the reactivity of the
amine group in 4-Bromo-3-methoxyaniline, focusing on its basicity and nucleophilicity in key
chemical transformations. This document is intended to be a comprehensive resource for
researchers in drug discovery and fine chemical synthesis, offering detailed experimental
protocols, quantitative data, and mechanistic insights.

Core Properties of 4-Bromo-3-methoxyaniline

Property Value Source

Molecular Formula C7HsBrNO [2]

Molecular Weight 202.05 g/mol [2]

CAS Number 19056-40-7

Melting Point 96-100 °C [1]

Appearance Pale cream to brown Thermo Fisher Scientific
crystalline powder
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Reactivity of the Amine Group

The reactivity of the amine group in 4-Bromo-3-methoxyaniline is influenced by the electronic
effects of the substituents on the aromatic ring. The methoxy group (-OCH?s) at the meta-
position is an electron-donating group through resonance, which increases the electron density
on the nitrogen atom of the amine group. Conversely, the bromine atom at the para-position is
an electron-withdrawing group through its inductive effect, which decreases the electron
density on the nitrogen. The interplay of these opposing effects governs the basicity and
nucleophilicity of the amine group.

Basicity

While an experimentally determined pKa value for 4-bromo-3-methoxyaniline is not readily
available, we can estimate its basicity by considering related compounds. The pKa of 3-
methoxyaniline is 4.24, and the pKa of 4-bromoaniline is 3.86.[3][4] The methoxy group in the
meta position of 3-methoxyaniline increases basicity compared to aniline (pKa 4.6). The bromo
group in the para position of 4-bromoaniline decreases basicity. Therefore, it is expected that
the pKa of 4-bromo-3-methoxyaniline will be slightly lower than that of 3-methoxyaniline,
likely in the range of 3.9-4.2.

Key Reactions of the Amine Group

The amine group of 4-Bromo-3-methoxyaniline readily participates in a variety of chemical
reactions, making it a valuable synthon for the introduction of nitrogen-containing
functionalities.

N-Acylation

N-acylation of the amine group is a common transformation used to form amides. This reaction
is often employed to protect the amine group during subsequent reactions or to synthesize
biologically active molecules. A typical acylation involves the reaction of 4-Bromo-3-
methoxyaniline with an acylating agent such as acetic anhydride or an acyl chloride.

Experimental Protocol: N-Acetylation of 4-Bromo-3-methoxyaniline

This protocol describes the synthesis of N-(4-bromo-3-methoxyphenyl)acetamide.
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o Materials:
o 4-Bromo-3-methoxyaniline
o Acetic anhydride
o Pyridine (anhydrous)
o Dichloromethane (DCM) or Ethyl Acetate
o 1 M Hydrochloric acid (HCI)
o Saturated sodium bicarbonate (NaHCO3) solution
o Brine (saturated NacCl solution)
o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Naz2S0Oa)
o Standard laboratory glassware
o Magnetic stirrer and heating mantle/stir plate
» Procedure:

o In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-
methoxyaniline (1.0 eq) in anhydrous pyridine.

o Cool the solution to 0 °C in an ice bath.

o Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

o Wash the organic layer sequentially with 1 M HCI (to remove pyridine), saturated sodium
bicarbonate solution, and brine.[5]
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o Dry the organic layer over anhydrous MgSOa or NazSOa, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to
obtain N-(4-bromo-3-methoxyphenyl)acetamide.
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Caption: Workflow for the N-acetylation of 4-Bromo-3-methoxyaniline.

N-Alkylation

N-alkylation of 4-Bromo-3-methoxyaniline introduces alkyl groups to the nitrogen atom,
forming secondary or tertiary amines. This reaction is crucial for synthesizing various
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pharmaceutical intermediates. A common method involves the reaction with an alkyl halide in
the presence of a base.

Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the N-alkylation of an aniline derivative.
e Materials:
o 4-Bromo-3-methoxyaniline
o Alkyl halide (e.g., methyl iodide, benzyl chloride)
o Base (e.g., K2COs, NaHCO:3)
o Solvent (e.g., Acetone, Acetonitrile)
o Standard laboratory glassware
o Magnetic stirrer and heating mantle/stir plate
e Procedure:

o To a solution of 4-Bromo-3-methoxyaniline (1.0 eq) in the chosen solvent, add the base
(1.5-2.0 eq).

o Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.

o Heat the reaction mixture to reflux and monitor by TLC.

o After completion, cool the reaction mixture and filter to remove the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Purify the residue by column chromatography to obtain the N-alkylated product.
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Diazotization and Subsequent Reactions

The amine group of 4-Bromo-3-methoxyaniline can be converted to a diazonium salt through
diazotization. This is a pivotal reaction as the diazonium group is an excellent leaving group
and can be substituted by a wide range of nucleophiles, including halides (Sandmeyer
reaction), cyano groups, and hydroxyl groups.

Experimental Protocol: Diazotization of 4-Bromo-3-methoxyaniline
This protocol outlines the formation of the diazonium salt.
e Materials:

o 4-Bromo-3-methoxyaniline

o

Concentrated Hydrochloric Acid (HCI) or Sulfuric Acid (H2SOa4)

[¢]

Sodium Nitrite (NaNO2)

Deionized Water

[e]

o |ce
e Procedure:

o Suspend 4-Bromo-3-methoxyaniline (1.0 eq) in a mixture of the chosen acid and water.
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o Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
o Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

o Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the
temperature between 0-5 °C.

o Continue stirring for 15-30 minutes after the addition is complete. The resulting solution
contains the diazonium salt and should be used immediately in the subsequent reaction.

[6]

Visualization of Diazotization and Sandmeyer Reaction

Diazotization Sandmeyer Reaction
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Caption: Pathway from 4-Bromo-3-methoxyaniline to aryl halides/nitriles.

Sandmeyer Reaction: The freshly prepared diazonium salt solution can be added to a solution
of a copper(l) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or
cyanide group, respectively.[7] This reaction is a powerful tool for introducing these
functionalities onto the aromatic ring.

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich
aromatic compounds, such as phenols or anilines, in an azo coupling reaction to form brightly
colored azo dyes.[8][9]

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the coupling of the diazonium salt of 4-Bromo-3-methoxyaniline with
a coupling component like 2-naphthol.
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o Materials:

o

Diazonium salt solution of 4-Bromo-3-methoxyaniline (prepared as above)

[¢]

2-Naphthol

[¢]

10% Sodium Hydroxide (NaOH) solution

[e]

Standard laboratory glassware

e Procedure:

[¢]

Dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool to 0-5
°C in an ice bath.

o Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with
vigorous stirring.

o A colored precipitate of the azo dye will form immediately.

o Maintain a basic pH during the addition.

o Continue stirring in the ice bath for 30-60 minutes.

o Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.

Applications in Drug Development

4-Bromo-3-methoxyaniline is a key intermediate in the synthesis of various biologically active
compounds, particularly kinase inhibitors. The amine group serves as a crucial handle for
constructing the pharmacophore responsible for interacting with the target protein.

Synthesis of Kinase Inhibitors

Substituted anilines are integral components of many kinase inhibitors, where the aniline
nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site. 4-
Bromo-3-methoxyaniline has been utilized in the preparation of inhibitors for Breast Tumor
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Kinase (Brk).[1] The synthesis of 4-anilino substituted a-carboline compounds, which are active
as Brk inhibitors, highlights the importance of this starting material.[1]

Visualization of the Role in Kinase Inhibitor Synthesis

4-Bromo-3-methoxyaniline v
Nucleophilic Aromatic 4-Anilino-a-carboline
Substitution (Brk Inhibitor)
Reactive Heterocycle A
(e.g., 4-chloro-a-carboline)

Click to download full resolution via product page

Caption: Synthesis of a 4-anilino-a-carboline kinase inhibitor.

Conclusion

The amine group of 4-Bromo-3-methoxyaniline exhibits predictable yet versatile reactivity,
making it a valuable building block in organic synthesis. Its nucleophilicity allows for
straightforward N-acylation and N-alkylation, while its ability to form a diazonium salt opens up
a wide array of subsequent transformations, including Sandmeyer reactions and azo couplings.
The strategic use of this intermediate has proven particularly fruitful in the development of
kinase inhibitors for cancer therapy. This guide provides a foundational understanding and
practical protocols for harnessing the reactivity of 4-Bromo-3-methoxyaniline in the synthesis
of complex and biologically relevant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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